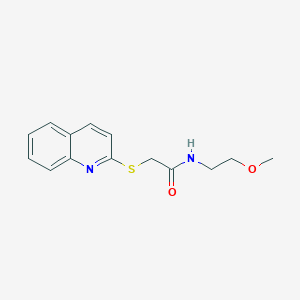![molecular formula C12H16BrN5O2 B4761635 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide
Descripción general
Descripción
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, linked to an oxadiazole ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Linking to the oxadiazole ring: The pyrazole derivative is then reacted with a precursor of the oxadiazole ring, such as a nitrile oxide, under conditions that promote cyclization.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.
Substitution: The bromo group on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include reduced oxadiazole derivatives.
Substitution: Products include various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The bromo group and the oxadiazole ring are key functional groups that facilitate binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
- 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2/c1-6(2)14-11(19)12-15-9(17-20-12)5-18-8(4)10(13)7(3)16-18/h6H,5H2,1-4H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIAEZVDZIOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NC(C)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID](/img/structure/B4761552.png)
![5-[(1-adamantylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4761564.png)
![methyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4761567.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4761578.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4761584.png)
![2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4761589.png)
![1-benzyl-4-[(5-nitrofuran-2-yl)methyl]piperazine](/img/structure/B4761600.png)
![(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(2-THIENYL)-2-PROPEN-1-ONE](/img/structure/B4761608.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4761613.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4761614.png)

![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)

